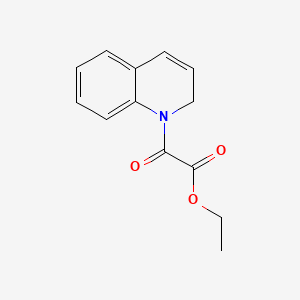

Quinoline, 1,2-dihydro-1-ethoxalyl-

Description

Significance of 1,2-Dihydroquinoline (B8789712) Scaffolds in Organic and Heterocyclic Chemistry

The 1,2-dihydroquinoline framework is a prominent structural motif in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. mdpi.com This has rendered it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov The significance of this scaffold is underscored by its presence in compounds developed for various therapeutic areas.

Derivatives of 1,2-dihydroquinoline are known to possess a range of pharmacological properties, including use as antioxidants and in other biological applications. researchgate.netmdpi.com The development of new synthetic methods to access functionalized 1,2-dihydroquinolines remains an active area of research due to their pharmaceutical relevance. mdpi.comorganic-chemistry.org These methods often focus on achieving high yields and stereoselectivity under mild reaction conditions. mdpi.com

Historical Development and Evolution of N-Substituted Dihydroquinolines Research

The journey of quinoline (B57606) chemistry began with its initial discovery and isolation from coal tar in 1834. nih.gov The parent compound, quinoline, is a heterocyclic aromatic compound. nih.gov Research into its partially saturated derivatives, such as 1,2-dihydroquinolines, followed as chemists sought to explore the impact of structural modifications on chemical reactivity and biological function.

A significant area of evolution in this field has been the investigation of N-substituted dihydroquinolines. The substituent on the nitrogen atom can profoundly influence the molecule's properties and reactivity. mdpi.com For instance, the nature of the N-substituent can direct the outcome of cyclization reactions, as seen in gold-catalyzed intramolecular hydroarylation reactions to form 4-substituted-1,2-dihydroquinolines. mdpi.com Different protecting groups on the nitrogen, such as N-tosyl, N-Boc, and N-trifluoroacetyl, have been shown to lead to different reaction products under similar conditions. mdpi.com This highlights the critical role of the N-substituent in directing chemical transformations. The development of synthetic methodologies for these compounds has progressed from classical methods, which often required harsh conditions, to more modern, catalytic approaches that offer greater efficiency and control. researchgate.net

Overview of the Ethoxalyl Moiety as a Synthetic Handle in Chemical Transformations

The ethoxalyl group, a monoethyl ester of oxalic acid, is a valuable functional group in organic synthesis. It is often introduced using reagents like ethyl oxalyl chloride (ethoxalyl chloride). guidechem.comgoogle.com This reagent is a versatile tool for introducing the ethoxycarbonyl group into molecules. nih.gov

The ethoxalyl moiety serves as a synthetic handle, meaning it can be readily modified in subsequent chemical steps. For example, the ester component can be hydrolyzed to a carboxylic acid, and the ketone can be a site for nucleophilic attack or other transformations. Its utility is demonstrated in the synthesis of various heterocyclic compounds. For instance, the reaction of dithioloquinolines with oxalyl chloride, a related reagent, leads to the formation of new fused ring systems. nih.gov The ethoxalyl group's reactivity makes it a useful building block in the construction of more complex molecular architectures.

Properties

CAS No. |

30831-87-9 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 2-oxo-2-(2H-quinolin-1-yl)acetate |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)14-9-5-7-10-6-3-4-8-11(10)14/h3-8H,2,9H2,1H3 |

InChI Key |

WTLJHBLVUSNPSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)N1CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline, 1,2 Dihydro 1 Ethoxalyl and Analogous N Ethoxalyl 1,2 Dihydroquinoline Derivatives

Classical and Named Reactions for 1,2-Dihydroquinoline (B8789712) Ring Construction

Traditional methods for quinoline (B57606) synthesis have been adapted to halt the reaction at the dihydroquinoline stage, providing foundational routes to these important heterocyclic structures.

Adaptations of Skraup-Type Syntheses for Dihydroquinoline Systems

The classic Skraup synthesis, which traditionally yields fully aromatized quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent, can be modified to isolate 1,2-dihydroquinoline intermediates. rsc.orgcsic.esnih.gov The key adaptation involves controlling the oxidation step. In the standard mechanism, the reaction proceeds through a 1,2-dihydroquinoline which is then oxidized. rsc.orgnih.gov

Modern adaptations leverage new catalytic systems to favor the formation and isolation of the dihydro product. For instance, a modified Skraup-type reaction using lanthanide catalysts in conjunction with microwave technology facilitates the synthesis of 2,2,4-substituted 1,2-dihydroquinolines from anilines and ketones in high yields. This approach avoids harsh oxidizing agents and reduces reaction times, making it suitable for creating combinatorial libraries of these compounds. organic-chemistry.orgcapes.gov.br

Cyclocondensation Reactions Involving Aniline (B41778) and Carbonyl Precursors

Cyclocondensation reactions between anilines and various carbonyl compounds are a cornerstone of 1,2-dihydroquinoline synthesis. These reactions build the heterocyclic ring by forming new carbon-carbon and carbon-nitrogen bonds in a sequential manner.

One notable method involves the reaction of an aniline with two ketone molecules, which can be catalyzed by Lewis acids like magnesium bromide under solvent-free conditions. researchgate.net Another innovative approach is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. rsc.orgnih.gov This reaction proceeds under mild conditions, tolerating a variety of functional groups and providing access to a range of substituted 1,2-dihydroquinolines. rsc.orgnih.govresearchgate.net

Modern Catalytic Strategies in Dihydroquinoline Synthesis

Contemporary synthetic chemistry has introduced a host of catalytic systems that offer milder conditions, greater efficiency, and higher selectivity in the construction of the 1,2-dihydroquinoline scaffold.

Transition Metal-Catalyzed Cyclization and Amination Pathways

Transition metals are powerful catalysts for constructing complex molecular architectures. Several metals have been employed in novel pathways to 1,2-dihydroquinolines.

Gold (Au) Catalysis : Gold catalysts, such as Au(I) and Au(III) complexes, are effective in promoting the intramolecular hydroarylation of N-propargylanilines to form 4-substituted-1,2-dihydroquinolines. nih.gov For instance, AuCl₃ in combination with a silver salt co-catalyst can efficiently catalyze the intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, yielding a broad range of 1,2-dihydroquinoline derivatives. organic-chemistry.orgacs.org

Rhodium (Rh) Catalysis : Rhodium(III) has been used to catalyze the C-H coupling of hydrazines with 3-methyleneoxetan-2-ones, providing a direct route to 1,2-dihydroquinoline-3-carboxylic acids under mild conditions and with short reaction times. organic-chemistry.orgacs.org

Iron (Fe) and Cobalt (Co) Catalysis : Economical and abundant first-row transition metals have also emerged as effective catalysts. Fe(II)-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols affords 1,2-dihydroquinolines in good yields. organic-chemistry.orgacs.org Furthermore, hydrido-cobalt catalysts have been developed for the efficient and selective dearomatization of quinolines to produce 1,2-dihydroquinolines. organic-chemistry.orgacs.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses of 1,2-Dihydroquinolines

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference(s) |

|---|---|---|---|---|

| AuCl₃/AgSbF₆ | Intramolecular Allylic Amination | 2-Tosylaminophenylprop-1-en-3-ol | 1,2-Dihydroquinoline | organic-chemistry.orgacs.org |

| JohnPhosAu(CH₃CN)SbF₆ | Intramolecular Hydroarylation | N-Ethoxycarbonyl-N-propargylaniline | 4-Substituted-1,2-dihydroquinoline | nih.gov |

| Rh(III) complexes | N-amino-directed C-H Coupling | Hydrazine and 3-methyleneoxetan-2-one | 1,2-Dihydroquinoline-3-carboxylic acid | organic-chemistry.orgacs.org |

| Fe(II) salts | Intramolecular Allylic Amination | 2-Aminophenyl-1-en-3-ol | 1,2-Dihydroquinoline | organic-chemistry.orgacs.org |

| Hydrido-cobalt complex | Dearomatization | Substituted Quinoline | 1,2-Dihydroquinoline | organic-chemistry.orgacs.org |

Organocatalytic and Metal-Free Synthetic Routes

To avoid the cost and potential toxicity of transition metals, a variety of organocatalytic and metal-free methods have been developed.

Magnesium Bromide (MgBr₂) Catalysis : This simple Lewis acid effectively catalyzes the multicomponent reaction between an aniline and two ketones under solvent-free conditions, offering a highly regioselective and efficient route to polysubstituted 1,2-dihydroquinolines. researchgate.net

Cesium Carbonate (Cs₂CO₃)/Quinuclidine (B89598) Catalysis : A catalyst system of Cs₂CO₃ or the organocatalyst quinuclidine can be used to control the divergent cyclization of Morita-Baylis-Hillman carbonates, leading selectively to 1,2-dihydroquinolines. organic-chemistry.orgacs.org

Zeolite Catalysis : As environmentally friendly solid acid catalysts, zeolites (such as Ersorb-4) can be used to promote the cyclocondensation of anilines with ketones to produce 1,2-dihydroquinolines in high yields. rsc.orgresearchgate.net This heterogeneous catalysis method allows for easy catalyst separation and reuse.

Thiourea (B124793) Catalysis : Bifunctional thiourea organocatalysts have been successfully applied in enantioselective tandem reactions, such as aza-Michael-Henry condensations, to prepare chiral 1,2-dihydroquinolines.

Phosphine (B1218219) Catalysis : While less common for the direct synthesis of the dihydroquinoline ring, phosphonium (B103445) salts have been utilized in cyclopentannulation strategies that create precursors which can be further transformed into complex quinane structures.

Table 2: Overview of Metal-Free and Organocatalytic Approaches

| Catalyst/Reagent | Reaction Type | Substrate(s) | Key Feature | Reference(s) |

|---|---|---|---|---|

| MgBr₂ | Multicomponent Reaction | Aniline, two ketones | Solvent-free, high regioselectivity | researchgate.net |

| Cs₂CO₃ / Quinuclidine | Divergent Cyclization | Morita-Baylis-Hillman carbonate | Catalyst-controlled selectivity | organic-chemistry.orgacs.org |

| Zeolite (Ersorb-4) | Cyclocondensation | Aniline, ketone | Heterogeneous, environmentally friendly | researchgate.net |

| Chiral Thiourea | Aza-Michael-Henry Tandem | α,β-Unsaturated nitroalkene, amine | Asymmetric synthesis | |

| Hydrazine | Ring-Closing Metathesis | N-prenylated 2-aminobenzaldehyde | Metal-free metathesis | rsc.orgnih.govresearchgate.net |

Multicomponent Reactions (MCRs) for Diverse 1,2-Dihydroquinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The Povarov reaction, a formal hetero-Diels-Alder reaction between an N-arylimine and an electron-rich alkene, is a classic MCR for accessing tetrahydroquinoline scaffolds and can be adapted for dihydroquinolines. More recently, novel MCRs have been designed specifically for 1,2-dihydroquinolines. A prime example is the MgBr₂-catalyzed reaction of an aniline with two equivalents of a ketone, which proceeds regioselectively to furnish highly substituted 1,2-dihydroquinolines. researchgate.net Transition metal catalysis has also been integrated into MCRs; for example, a gold(I) complex can catalyze a one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives from anilines, amines, and alkynes. These MCR strategies provide powerful tools for the efficient, diversity-oriented synthesis of complex 1,2-dihydroquinoline libraries.

Strategies for Introducing the Ethoxalyl Substituent

The introduction of an ethoxalyl group onto the nitrogen atom of a 1,2-dihydroquinoline core is a key transformation for accessing the target compound and its analogs. This is typically achieved through N-acylation or sequential functionalization strategies.

N-Acylation Approaches Utilizing Ethyl Oxalyl Chloride and Related Reagents

The most direct method for the synthesis of Quinoline, 1,2-dihydro-1-ethoxalyl- involves the N-acylation of 1,2-dihydroquinoline with a suitable acylating agent. Ethyl oxalyl chloride is a primary reagent for this purpose. The reaction proceeds via a nucleophilic attack of the secondary amine nitrogen of the 1,2-dihydroquinoline on the electrophilic carbonyl carbon of the ethyl oxalyl chloride.

The general reaction is as follows:

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758), chloroform, or tetrahydrofuran (B95107) to avoid side reactions with the acyl chloride.

While specific literature on the synthesis of Quinoline, 1,2-dihydro-1-ethoxalyl- is not abundant, the N-acylation of similar heterocyclic systems is a well-established transformation. For instance, the acylation of various amines and N-heterocycles with oxalyl chloride and its derivatives is a common practice in organic synthesis. These reactions are generally high-yielding and proceed under mild conditions.

A related synthesis of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline from quinoline, ethyl chloroformate, and ethanol (B145695) in the presence of triethylamine has been reported with a good yield of 66%. msu.edu This demonstrates the feasibility of N-acylation of the quinoline system, which can be extrapolated to the use of ethyl oxalyl chloride.

Table 1: Reaction Conditions for N-Acylation of Amines with Acyl Chlorides

| Acylating Agent | Amine Substrate | Base | Solvent | Typical Yield (%) |

| Ethyl Oxalyl Chloride | 1,2-Dihydroquinoline | Triethylamine | Dichloromethane | Not Reported |

| Ethyl Chloroformate | Quinoline | Triethylamine | Benzene (B151609) | 66 msu.edu |

| Oxalyl Chloride | p-Substituted N,N-Dimethylanilines | DABCO | Not Specified | High researchgate.net |

This table is illustrative and based on analogous reactions.

Sequential Functionalization at the Dihydroquinoline Nitrogen Atom

An alternative to direct acylation is the sequential functionalization of the dihydroquinoline nitrogen. This approach involves the initial introduction of a different functional group on the nitrogen, which is then transformed into the desired ethoxalyl group. This can be particularly useful if the direct acylation is problematic due to substrate sensitivity or reagent incompatibility.

One possible sequential approach could involve:

N-Alkylation or N-Arylation: The 1,2-dihydroquinoline nitrogen can first be functionalized with an alkyl or aryl group that can be later modified.

Cleavage and Re-functionalization: The introduced group can be cleaved under specific conditions to regenerate the N-H bond, followed by acylation with ethyl oxalyl chloride.

While this approach is less direct, it offers flexibility in the synthesis of a wider range of N-substituted 1,2-dihydroquinoline derivatives. For example, the functionalization of the quinoline N-oxide at the C2 and C8 positions is a known strategy, which can be followed by reduction of the N-oxide and subsequent N-acylation. nih.gov This highlights the potential for multi-step functionalization of the quinoline scaffold.

A modular and efficient method for the synthesis of α-substituted 1,2-dihydroquinolines has been described, where readily available N-carbamoyl 1,2-dihydroquinolines undergo oxidative C-H functionalization. nih.gov This N-carbamoyl group could potentially be removed and replaced with an ethoxalyl group.

Green Chemistry Principles and Sustainable Approaches in Dihydroquinoline Synthesis

The synthesis of the 1,2-dihydroquinoline core, the precursor to Quinoline, 1,2-dihydro-1-ethoxalyl-, can be approached with a focus on green and sustainable chemistry. Traditional methods for quinoline synthesis often involve harsh conditions and toxic reagents. tandfonline.com Modern approaches aim to mitigate these issues.

Several green strategies have been developed for the synthesis of dihydroquinolines:

Catalyst-free methods: These methods avoid the use of potentially toxic and expensive metal catalysts. organic-chemistry.org

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces the environmental impact. tandfonline.com

Energy-efficient techniques: Microwave irradiation and ultrasound-assisted synthesis can lead to shorter reaction times and reduced energy consumption. tandfonline.com

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and can reduce the number of synthetic steps and waste generation. organic-chemistry.org

Table 2: Green Synthetic Approaches for 1,2-Dihydroquinolines

| Method | Catalyst/Conditions | Key Advantages |

| Zeolite-catalyzed cyclocondensation | Zeolite E4a | Inexpensive, simple, high yield organic-chemistry.org |

| Solvent-free multicomponent reaction | MgBr2 | High regioselectivity, atom economy organic-chemistry.org |

| Gold-catalyzed intramolecular hydroarylation | Au(I) catalyst | Mild conditions, good to high yields mdpi.com |

| Hydrazine-catalyzed ring-closing metathesis | Hydrazine | High efficiency, compatibility with various functional groups nih.gov |

| Iron-catalyzed intramolecular allylic amination | Iron catalyst | Mild reaction conditions, good yields organic-chemistry.org |

These green methodologies provide a more environmentally benign pathway to the 1,2-dihydroquinoline scaffold, which can then be functionalized to produce the target compound, Quinoline, 1,2-dihydro-1-ethoxalyl-.

Chemical Reactivity and Transformation Pathways of Quinoline, 1,2 Dihydro 1 Ethoxalyl

Reactivity Profile of the 1,2-Dihydroquinoline (B8789712) Ring System

The 1,2-dihydroquinoline core is a partially saturated heterocyclic system that exhibits reactivity distinct from its fully aromatic counterpart, quinoline (B57606). Its structure, containing both an aniline-like fragment and an enamine-like double bond, allows for a range of chemical transformations.

Aromatization and Dehydrogenation Reactions to Quinoline Derivatives

1,2-Dihydroquinolines are frequently considered as intermediates in the synthesis of quinolines. researchgate.net The inherent thermodynamic driving force to form a stable aromatic system makes them susceptible to aromatization through dehydrogenation or oxidation. This conversion is a common and often facile process. For instance, following the synthesis of 1,2-dihydroquinolines, subsequent treatment with a mild acid can lead to deprotection and autoxidation to furnish the corresponding quinoline. nih.gov

Catalytic transfer hydrogenation is a versatile method that can be controlled to either produce 1,2-dihydroquinolines from quinolines or, with excess reducing agent, proceed to the fully saturated tetrahydroquinolines. nih.gov Conversely, the reverse reaction, the dehydrogenation of 1,2-dihydroquinolines, is a key pathway to access the quinoline scaffold. researchgate.net This transformation highlights the role of 1,2-dihydroquinolines as direct precursors to the more stable, fully aromatic quinoline derivatives.

Electrophilic Substitution Reactions on the Benzenoid Ring

The benzenoid portion of the 1,2-dihydroquinoline ring system is activated towards electrophilic aromatic substitution, similar to other aniline (B41778) derivatives. The nitrogen atom's lone pair increases the electron density of the carbocyclic ring, directing incoming electrophiles to specific positions. Electrophilic substitution on quinoline and its derivatives preferentially occurs at the C5 and C8 positions of the benzene (B151609) ring. quimicaorganica.org This regioselectivity is attributed to the greater stability of the cationic Wheland intermediate formed during the substitution at these positions compared to attack at C6 or C7. quimicaorganica.org

While the N-ethoxalyl group is electron-withdrawing and would typically deactivate the ring, the activating effect of the nitrogen atom still allows for substitution reactions. The specific conditions and the nature of the electrophile determine the outcome of the reaction.

| Reaction Type | Typical Reagent | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5 and 8 |

| Sulfonation | H₂SO₄ | 5 and 8 |

| Halogenation | Br₂/FeBr₃ | 5 and 8 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5 and 8 |

Nucleophilic Addition Reactions to the Dihydroquinoline Core

The heterocyclic portion of the 1,2-dihydroquinoline ring contains a C=C double bond with enamine character, making it susceptible to reactions with electrophiles and, under certain conditions, nucleophiles. Nucleophilic attacks on the parent quinoline ring typically occur at the C2 or C4 positions, leading to the formation of 1,2- or 1,4-dihydroquinoline (B1252258) adducts, respectively. quimicaorganica.org For the pre-formed 1,2-dihydroquinoline system, further nucleophilic addition is less common but can be achieved. For example, lithiation at C2 can be followed by trapping with an electrophile, which results in substitution at the C4 position, providing a route to 4-substituted 1,4-dihydroquinolines. nih.gov

The reactivity towards nucleophiles is influenced by the nature of the nucleophile itself. Stronger, "hard" nucleophiles like organometallic reagents tend to favor 1,2-addition, while weaker, "soft" nucleophiles may favor 1,4-addition (conjugate addition) if the system is appropriately substituted. youtube.com

Chemical Transformations Involving the N-Ethoxalyl Moiety

The N-ethoxalyl group (–COCOOEt) is a keto-ester functionality attached to the ring nitrogen. This group possesses two reactive carbonyl centers—a ketone and an ester—each with its own characteristic reactivity.

Hydrolysis and Transesterification Reactions of the Ethoxalyl Ester

The ester component of the N-ethoxalyl group is subject to hydrolysis and transesterification reactions, which are fundamental transformations of esters. wikipedia.org

Hydrolysis : Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This reaction involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) on the ester carbonyl carbon. Cleavage of the N-acyl bond to remove the entire ethoxalyl group is also a possible hydrolytic pathway, which would regenerate the 1,2-dihydroquinoline. nih.gov

Transesterification : This process involves the exchange of the ethyl group of the ester with a different alkyl group from an alcohol (R'OH). masterorganicchemistry.com The reaction is typically catalyzed by an acid or a base and is driven to completion by using the new alcohol as a solvent or by removing the ethanol (B145695) byproduct. wikipedia.orgyoutube.com This allows for the synthesis of various ester derivatives from the parent ethyl ester. mdpi.com

| Reactant Alcohol (R'-OH) | Resulting N-Acyl Group | Byproduct |

|---|---|---|

| Methanol (CH₃OH) | 1-(Methoxyoxalyl) | Ethanol |

| Propanol (CH₃CH₂CH₂OH) | 1-(Propoxyoxalyl) | Ethanol |

| Isopropanol ((CH₃)₂CHOH) | 1-(Isopropoxyoxalyl) | Ethanol |

| Benzyl Alcohol (C₆H₅CH₂OH) | 1-(Benzyloxyoxalyl) | Ethanol |

Derivatization of the Keto-Ester Functionality

The presence of both a ketone and an ester group in the N-ethoxalyl moiety provides multiple avenues for derivatization.

Reactions at the Ketone Carbonyl : The ketone is a site for nucleophilic addition. masterorganicchemistry.com Strong nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the ketone carbonyl to form a tertiary alcohol after workup.

Reactions at the Ester Carbonyl : The ester group can undergo various transformations. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction would likely also reduce the ketone functionality. The ester can also react with amines to form amides. The synthesis of complex heterocyclic structures, such as thiazanones from keto fatty esters, demonstrates the potential for the keto-ester group to participate in cyclization and derivatization reactions. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations of Quinoline, 1,2-dihydro-1-ethoxalyl-

Regioselectivity and stereoselectivity are critical aspects of the synthetic transformations involving the 1,2-dihydroquinoline scaffold. masterorganicchemistry.comkhanacademy.org These selectivities are often dictated by the reagents, catalysts, and the inherent electronic and steric properties of the substrate.

Regioselectivity:

The control of regioselectivity has been notably demonstrated in the synthesis of substituted 1,2-dihydroquinolines. In gold(I)-catalyzed intramolecular hydroarylation (IMHA) reactions of N-ethoxycarbonyl-N-propargylanilines, the position of cyclization onto the aniline ring can be directed. mdpi.comnih.gov For meta-substituted anilines, the cyclization can occur at either the ortho or para position relative to the nitrogen substituent. The choice between these two sites can be influenced by the catalyst system employed. mdpi.comnih.gov For example, using a catalyst with an electron-rich phosphine (B1218219) ligand and a weakly coordinating counterion tends to favor cyclization at the less sterically hindered para position. Conversely, catalysts with more electron-deficient ligands can promote cyclization at the more sterically hindered ortho position. mdpi.comnih.gov

A summary of catalyst-controlled regioselectivity in the Au(I)-catalyzed IMHA of N-ethoxycarbonyl-N-propargyl-meta-substituted anilines is presented below:

| Catalyst Ligand Feature | Favored Position of Annulation |

| Electron-rich | para-position |

| Electron-deficient | ortho-position |

Table 1: Control of regioselectivity in Au(I)-catalyzed intramolecular hydroarylation based on ligand features. mdpi.comnih.gov

Stereoselectivity:

Stereocontrolled synthesis involving 1,2-dihydroquinolines has also been achieved. One prominent example is the kinetic resolution of 2-substituted 1,2-dihydroquinolines. This process can be accomplished using a chiral base, such as a combination of n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine. This chiral base preferentially deprotonates one enantiomer of the racemic 1,2-dihydroquinoline. Subsequent trapping of the resulting anion with an electrophile can proceed with high stereoselectivity.

Notably, lithiation at the C-2 position of a 2-aryl-1,2-dihydroquinoline, followed by electrophilic trapping, occurs exclusively at the C-4 position with retention of stereochemistry. This provides an effective method for synthesizing enantiomerically enriched 4-substituted-1,2-dihydroquinolines.

Mechanistic Investigations of Key Reactions

Mechanistic studies provide fundamental insights into the reaction pathways of Quinoline, 1,2-dihydro-1-ethoxalyl- and related compounds.

Mechanism of Decarboxylation: As previously mentioned, the decarboxylation of the corresponding β-keto acid of Quinoline, 1,2-dihydro-1-ethoxalyl- is proposed to proceed through a concerted, pericyclic mechanism involving a six-membered ring transition state. masterorganicchemistry.comyoutube.com This pathway is considered a type of 1,2-elimination reaction. masterorganicchemistry.com The key steps are:

Formation of a cyclic intermediate via an intramolecular hydrogen bond.

Concerted cleavage of the C-C bond and formation of a C=C double bond (in the enol intermediate) and a C=O double bond in the departing CO₂ molecule. masterorganicchemistry.comyoutube.com

Tautomerization of the enol intermediate to the more stable 1,2-dihydroquinoline.

Mechanism of Gold-Catalyzed Intramolecular Hydroarylation (IMHA): The gold(I)-catalyzed IMHA reaction to form 4-substituted-1,2-dihydroquinolines is believed to follow a Friedel-Crafts type mechanism. nih.gov The proposed steps are:

Activation of the alkyne moiety by the gold(I) catalyst.

An intramolecular electrophilic attack of the activated alkyne on the aniline ring, forming a Wheland-type intermediate.

Aromatization of the ring through protodeauration (loss of a proton and the gold catalyst) to yield the final 1,2-dihydroquinoline product. nih.gov Computational studies and deuterium (B1214612) labeling experiments have been employed to probe the rate-limiting step, which can be either protodeauration or the initial π-activation of the alkyne, depending on the solvent and reaction conditions. acs.org

Theoretical and Computational Investigations of Quinoline, 1,2 Dihydro 1 Ethoxalyl

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinoline (B57606) derivatives to understand their stability and reactivity. arabjchem.orgrsc.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energies and spatial distributions are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govrsc.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. arabjchem.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. rsc.org

For instance, in studies of various substituted quinoline derivatives, the HOMO is often located on the quinoline moiety and electron-donating groups, while the LUMO is centered on electron-withdrawing groups and the pyridine (B92270) ring. This distribution provides insight into the charge transfer characteristics within the molecule upon electronic excitation. rsc.org The energy gap for stable quinoline derivatives is typically found to be relatively high, indicating significant stability. arabjchem.orguantwerpen.be

Table 1: Frontier Molecular Orbital Energies and Properties of Representative Quinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | -8.475 | -5.218 | 3.257 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -7.346 | -5.032 | 2.314 |

| Fluorine-containing 2,3-diarylquinoline 1a | Data not available | Data not available | 4.4626 |

This table is generated based on data from multiple sources. arabjchem.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ekb.egresearchgate.net The MEP map displays different colors to represent the electrostatic potential on the molecule's surface. researchgate.net Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). Green regions represent neutral potential. researchgate.netwolfram.comwolframcloud.com

In quinoline derivatives, the most negative potential is often located around the nitrogen atom of the quinoline ring, indicating its high electrophilicity and role as a primary site for protonation and hydrogen bonding. researchgate.net The electron-rich and electron-poor regions identified by MEP are crucial for understanding intermolecular interactions, such as those in drug-receptor binding. uantwerpen.beekb.egchemrxiv.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. ekb.egnih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). arabjchem.orgekb.eg

Ionization Potential (I) and Electron Affinity (A) are calculated from HOMO and LUMO energies (I = -EHOMO, A = -ELUMO). arabjchem.org

Chemical Hardness (η) and Softness (S) describe the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. rsc.orgekb.eg

Electronegativity (χ) and Chemical Potential (μ) relate to the molecule's ability to attract electrons. ekb.eg

The Electrophilicity Index (ω) measures the energy stabilization when the system acquires an additional electronic charge. arabjchem.org

These parameters are essential for comparing the reactivity of different quinoline derivatives and predicting their behavior in chemical reactions. rsc.org

Table 2: Global Reactivity Descriptors for Representative Quinoline Derivatives

| Descriptor | Formula | 8-hydroxy-2-methyl quinoline | 5,7-dichloro-8-hydroxy-2-methyl quinoline |

|---|---|---|---|

| Ionization Potential (I) (eV) | -EHOMO | 8.475 | 7.346 |

| Electron Affinity (A) (eV) | -ELUMO | 5.218 | 5.032 |

| Global Hardness (η) (eV) | (I-A)/2 | 1.628 | 1.157 |

| Chemical Potential (μ) (eV) | -(I+A)/2 | -6.8465 | -6.189 |

This table is generated based on data from multiple sources. arabjchem.orguantwerpen.be

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are employed to investigate the mechanisms of chemical reactions involving quinoline derivatives. These studies can elucidate reaction pathways, identify intermediates, and determine the structures and energies of transition states. For example, in the synthesis of N-substituted tetrahydroquinolines, mechanistic studies can reveal the role of catalysts, such as the dual function of boronic acid as both a Lewis acid and a hydrogen-bond donor. acs.org Similarly, investigations into amide-forming ligations of quinoline potassium acyltrifluoroborates have used DFT calculations to understand the role of protonation in accelerating the reaction at physiological pH. acs.org These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein receptor. nih.govnih.gov These studies are central to drug discovery and have been extensively applied to quinoline derivatives to explore their potential as therapeutic agents. tubitak.gov.trscielo.br

In a typical docking study, the 3D structure of the quinoline derivative is placed into the binding site of a target protein, and its binding energy is calculated. mdpi.com The results can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies of quinoline derivatives with HIV reverse transcriptase have shown that these compounds can bind effectively to the enzyme's active site, suggesting their potential as HIV inhibitors. nih.govtubitak.gov.tr These computational predictions are often used to prioritize compounds for synthesis and biological testing. scielo.br

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can explore the conformational landscape, stability of ligand-protein complexes, and the influence of solvent on molecular structure. arabjchem.orgmdpi.com

For quinoline derivatives, MD simulations are used to assess the stability of docked poses in a more realistic, dynamic environment. researchgate.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the flexibility of the molecule and its interactions with the binding site. nih.gov For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives bound to ATM kinase have been used to confirm the stability of the protein-ligand complex and to understand the structural basis for selectivity. mdpi.com These simulations are crucial for validating docking results and providing a deeper understanding of the intermolecular interactions that govern biological activity. arabjchem.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physico-Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) represents a computational methodology aimed at establishing a mathematical correlation between the structural characteristics of a molecule and its physicochemical properties. conicet.gov.ar The fundamental principle of QSPR is that the structure of a chemical compound, encoded in its molecular descriptors, inherently determines its physical, chemical, and biological properties. iupac.org By developing a robust QSPR model, it becomes possible to predict the properties of new or unmeasured compounds, thereby accelerating research and reducing the need for extensive experimental work. iupac.orgresearchgate.net This approach is particularly valuable in fields like pharmaceutical and materials science for screening large libraries of virtual compounds to identify candidates with desired characteristics. conicet.gov.ar

The development of a QSPR model for a specific compound like Quinoline, 1,2-dihydro-1-ethoxalyl- would begin with the selection of a training set of structurally related molecules with known experimental values for the property of interest (e.g., solubility, melting point, lipophilicity). For each molecule in this set, a wide array of molecular descriptors would be calculated. These descriptors are numerical values that quantify different aspects of the molecular structure. They are typically categorized as:

Constitutional Descriptors (1D): These are the simplest descriptors, derived from the molecular formula, such as molecular weight, count of specific atom types, and number of rings.

Topological Descriptors (2D): Derived from the 2D representation of the molecule, these descriptors encode information about atomic connectivity and molecular shape. Examples include the Randić index and Zagreb indices. publishoa.com

Geometrical Descriptors (3D): These require the 3D coordinates of the atoms and describe the molecule's size and shape, such as molecular volume and solvent-accessible surface area.

Quantum-Chemical Descriptors: Calculated using quantum mechanics methods, these descriptors provide information about the electronic properties of the molecule. nih.gov Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. trdizin.gov.trdergipark.org.tr

Once the descriptors are calculated, a statistical method is employed to build the predictive model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the property to the most relevant descriptors. youtube.comresearchgate.net The goal is to select a combination of descriptors that provides the best correlation with the experimental data, resulting in a statistically significant and predictive model. researchgate.net The model's reliability is assessed using various statistical metrics, such as the coefficient of determination (R²) for goodness-of-fit and the cross-validation coefficient (Q²) for predictive ability. researchgate.net

For a theoretical QSPR study on Quinoline, 1,2-dihydro-1-ethoxalyl-, a dataset of related dihydroquinoline derivatives would be assembled. The following interactive table illustrates a hypothetical set of calculated molecular descriptors for such a series.

Table 1: Hypothetical Calculated Molecular Descriptors for a Series of Dihydroquinoline Derivatives This table is for illustrative purposes and contains hypothetical data.

| Compound Name | Molecular Weight ( g/mol ) | LogP (Octanol-Water) | Polar Surface Area (Ų) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Quinoline, 1,2-dihydro-1-ethoxalyl- | 247.29 | 2.6 | 55.8 | 3.5 |

| Quinoline, 1,2-dihydro-1-acetyl- | 173.21 | 1.8 | 29.5 | 2.8 |

| Quinoline, 1,2-dihydro-1-benzoyl- | 235.28 | 3.1 | 29.5 | 3.1 |

| Quinoline, 1,2-dihydro-1-methyl- | 145.21 | 2.1 | 3.2 | 1.9 |

Using such a dataset, a statistical analysis could yield a QSPR model. For instance, a model to predict aqueous solubility (LogS) might be developed. The resulting equation would link LogS to the descriptors that most significantly influence it.

Table 2: Example of a Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS) This table is for illustrative purposes and contains a hypothetical model.

| Model Parameter | Value / Equation |

|---|---|

| QSPR Equation | LogS = 1.5 - (0.45 * LogP) + (0.02 * Polar Surface Area) - (0.1 * Molecular Weight / 100) |

| Statistical Metrics | |

| Coefficient of Determination (R²) | 0.92 |

| Cross-validation Coefficient (Q²) | 0.85 |

Detailed Research Findings from Hypothetical Model

The hypothetical QSPR equation in Table 2 suggests several relationships between the structure of these compounds and their aqueous solubility.

Lipophilicity (LogP): The model indicates a negative correlation between LogP and LogS (coefficient of -0.45). This is a well-established relationship where an increase in lipophilicity (higher LogP) leads to a decrease in aqueous solubility.

Polarity (Polar Surface Area): The positive coefficient for Polar Surface Area (+0.02) suggests that increasing the polar surface area of the molecule enhances its solubility in water. This is expected, as polar groups can engage in favorable interactions (like hydrogen bonding) with water molecules.

Size (Molecular Weight): The negative coefficient associated with Molecular Weight (-0.1) implies that as the molecule gets larger and heavier, its solubility tends to decrease. This can be attributed to factors such as increased lattice energy in the solid state and the larger cavity required in the solvent.

The statistical metrics provided in the hypothetical model indicate its robustness. An R² value of 0.92 signifies that the model explains 92% of the variance in the experimental solubility data for the training set. The high Q² value of 0.85 suggests that the model has strong predictive power for new, untested compounds. The low Root Mean Square Error (RMSE) of 0.25 indicates a small average deviation between the predicted and experimental values.

By inputting the calculated descriptors for Quinoline, 1,2-dihydro-1-ethoxalyl- into this validated QSPR model, one could reliably predict its aqueous solubility without performing the physical experiment. Similar models could be developed to predict other crucial physico-chemical parameters, providing a comprehensive theoretical profile of the compound.

Advanced Applications of Quinoline, 1,2 Dihydro 1 Ethoxalyl in Organic Synthesis

Quinoline (B57606), 1,2-dihydro-1-ethoxalyl- as a Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the ethoxalyl group on the nitrogen atom of the 1,2-dihydroquinoline (B8789712) core suggests its potential as a versatile precursor for the synthesis of more complex molecular architectures, including natural product analogues and pharmaceutical intermediates. The N-acyl linkage can serve as a handle for further transformations or as a directing group for reactions on the dihydroquinoline ring.

In principle, the 1,2-dihydroquinoline moiety could be employed in cycloaddition reactions or as a nucleophilic component in various coupling reactions. The ethoxalyl group, being an electron-withdrawing substituent, would modulate the reactivity of the dihydroquinoline system. However, a thorough search of chemical databases and scientific literature did not yield any specific examples of Quinoline, 1,2-dihydro-1-ethoxalyl- being used as a starting material for the synthesis of complex organic molecules.

Table 1: Hypothetical Synthetic Transformations of Quinoline, 1,2-dihydro-1-ethoxalyl- as a Precursor

| Starting Material | Reaction Conditions | Potential Product Class | Yield | Reference |

| Quinoline, 1,2-dihydro-1-ethoxalyl- | Diels-Alder Reaction | Fused Polycyclic Systems | Data not available | Not Applicable |

| Quinoline, 1,2-dihydro-1-ethoxalyl- | Heck Coupling | Arylated Dihydroquinolines | Data not available | Not Applicable |

| Quinoline, 1,2-dihydro-1-ethoxalyl- | Asymmetric Hydrogenation | Chiral Tetrahydroquinolines | Data not available | Not Applicable |

Conversion into Other Heterocyclic Systems and Fused Ring Structures

A common strategy in synthetic organic chemistry is the transformation of one heterocyclic system into another. The 1,2-dihydroquinoline skeleton, activated by the N-ethoxalyl group, could theoretically undergo ring-opening, rearrangement, or annulation reactions to afford different heterocyclic frameworks. For instance, oxidative cleavage could potentially lead to functionalized aniline (B41778) derivatives, while intramolecular cyclization reactions involving the ethoxalyl group could pave the way for novel fused-ring systems.

Despite these plausible synthetic routes, there is a lack of published research detailing the conversion of Quinoline, 1,2-dihydro-1-ethoxalyl- into other heterocyclic structures. The exploration of such transformations remains an open area for future research.

Table 2: Prospective Conversion of Quinoline, 1,2-dihydro-1-ethoxalyl- to Other Heterocycles

| Starting Material | Reagents | Potential Heterocyclic Product | Research Status |

| Quinoline, 1,2-dihydro-1-ethoxalyl- | Oxidizing Agents (e.g., O₃, KMnO₄) | Functionalized Benzene (B151609) Derivatives | Undocumented |

| Quinoline, 1,2-dihydro-1-ethoxalyl- | Strong Acids/Bases | Rearranged Quinoline Scaffolds | Undocumented |

| Quinoline, 1,2-dihydro-1-ethoxalyl- | Intramolecular Condensing Agents | Fused Tricyclic Heterocycles | Undocumented |

Utility of the Ethoxalyl Group for Further Synthetic Derivatization

The ethoxalyl group, characterized by its ester and adjacent ketone functionalities, presents a rich platform for a variety of chemical modifications. These transformations could introduce new functional groups and extend the molecular complexity of the parent dihydroquinoline. Potential reactions include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions.

Reduction: Selective reduction of the ketone or ester carbonyl groups could yield corresponding alcohols, providing further sites for derivatization.

Nucleophilic Addition: The ketone carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation Reactions: The α-ketoester moiety could participate in condensation reactions with various dinucleophiles to construct new heterocyclic rings.

While these reactions are well-established for similar functional groups in other molecules, their specific application to Quinoline, 1,2-dihydro-1-ethoxalyl- has not been reported in the scientific literature. The potential for such derivatizations highlights the untapped synthetic value of this compound.

Table 3: Potential Derivatizations of the Ethoxalyl Group

| Reaction Type | Reagents | Potential Product Functional Group | Documented for this Compound? |

| Ester Hydrolysis | LiOH, H₂O | Carboxylic Acid | No |

| Ketone Reduction | NaBH₄ | Secondary Alcohol | No |

| Ester Reduction | LiAlH₄ | Primary Alcohol | No |

| Grignard Reaction | RMgX | Tertiary Alcohol | No |

| Wittig Reaction | Ph₃P=CHR | Alkene | No |

Conclusion and Future Research Directions

Summary of Key Advances in the Synthesis and Understanding of Quinoline (B57606), 1,2-dihydro-1-ethoxalyl-

Direct research on Quinoline, 1,2-dihydro-1-ethoxalyl- is not extensively documented in the current literature. However, its synthesis and properties can be understood by examining advances in the formation of its core components: the 1,2-dihydroquinoline (B8789712) ring and the N-acyl group.

The second key step, the N-acylation of the 1,2-dihydroquinoline nitrogen, would conventionally be achieved by reacting the heterocycle with an appropriate acylating agent. For the target compound, this would involve ethyl oxalyl chloride . This type of reaction is a standard transformation in organic synthesis, as demonstrated by the acylation of various amines and heterocyclic compounds. orgsyn.orgresearchgate.net A well-established procedure involves reacting an amine with ethyl oxalyl chloride in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758). orgsyn.org

Therefore, the key advance is the modular nature of the synthesis, where increasingly sophisticated methods for creating the 1,2-DHQ ring can be combined with established N-acylation techniques to access compounds like Quinoline, 1,2-dihydro-1-ethoxalyl- .

Table 1: Summary of Modern Synthetic Advances for the 1,2-Dihydroquinoline Precursor

| Synthetic Method | Description | Key Advantages |

| Modified Skraup-Type Reactions | Employs anilines and ketones, promoted by reagents like sodium iodide with a low loading of HBF4. researchgate.netresearcher.life | Sustainable, economical, and demonstrated scalability. researchgate.netresearcher.life |

| Multicomponent Reactions (MCRs) | Combines multiple starting materials (e.g., an aniline (B41778) and two ketones) in a single step, often catalyzed by agents like MgBr2. | High efficiency, regioselectivity, and operational simplicity. |

| Hydrazine-Catalyzed RCCOM | Utilizes ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes. | Mild reaction conditions and compatibility with various functional groups. |

| Kinetic Resolution | Asymmetric lithiation of N-Boc-2-aryl-1,2-dihydroquinolines using a chiral ligand like sparteine. nih.gov | Provides access to enantiomerically enriched 1,2-dihydroquinolines. nih.gov |

Identification of Unexplored Reactivity Profiles and Synthetic Strategies

The structure of Quinoline, 1,2-dihydro-1-ethoxalyl- suggests several avenues for unexplored reactivity, stemming from the interplay between the enamine-like dihydroquinoline ring and the electrophilic N-ethoxalyl group.

Reactivity of the Dihydroquinoline Ring: The C3-C4 double bond within the 1,2-dihydroquinoline ring possesses enamine-like character, making it susceptible to electrophilic attack and cycloaddition reactions. Future research could explore its participation in Diels-Alder reactions, epoxidations, or Michael additions. The N-acyl group, being electron-withdrawing, modulates the nucleophilicity of this double bond, and this electronic effect warrants systematic investigation.

Reactivity of the N-Ethoxalyl Group: The α-keto-ester functionality of the side chain is a versatile handle for further transformations. It could undergo nucleophilic addition at the ketone carbonyl, condensation reactions, or potentially serve as a precursor to other heterocyclic systems through intramolecular cyclization with a substituent introduced onto the dihydroquinoline ring.

Tandem and Cascade Reactions: The proximity of the two reactive moieties—the dihydroquinoline ring and the ethoxalyl group—creates opportunities for designing novel cascade reactions. For instance, an initial reaction at the C4 position of the ring could be followed by an intramolecular cyclization involving the side chain, leading to complex polycyclic architectures.

Table 2: Potential Unexplored Reactions for Quinoline, 1,2-dihydro-1-ethoxalyl-

| Reactive Site | Proposed Reaction Type | Potential Outcome | Rationale |

| C3-C4 Double Bond | [4+2] Cycloaddition (Diels-Alder) | Fused polycyclic quinoline derivatives | The enamine character suggests reactivity as a diene component. |

| C3-C4 Double Bond | Electrophilic Addition (e.g., Halogenation) | 3,4-Difunctionalized tetrahydroquinolines | Classic reactivity for electron-rich alkenes. |

| Ethoxalyl Ketone | Grignard/Organolithium Addition | Tertiary alcohol derivatives | Standard carbonyl chemistry for creating new C-C bonds. |

| Entire Molecule | Intramolecular Cyclization (e.g., Friedel-Crafts) | Novel tricyclic heterocyclic systems | The ethoxalyl group could be induced to cyclize onto the benzene (B151609) ring under acidic conditions. |

Prospects for Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning. Future syntheses of Quinoline, 1,2-dihydro-1-ethoxalyl- and its derivatives should prioritize sustainability.

Greener N-Acylation: The acylation step could also be improved. This might involve replacing hazardous solvents like dichloromethane with greener alternatives or exploring catalytic methods that avoid the use of stoichiometric amounts of base. Another avenue is the development of alternative, less corrosive acylating agents to replace ethyl oxalyl chloride, potentially through in-situ generation or the use of coupling agents.

A truly green synthesis would integrate these approaches—for example, a one-pot, multicomponent synthesis of the 1,2-DHQ ring in an aqueous medium, followed by an in-situ, catalyst-mediated N-acylation.

Future Avenues in Advanced Computational and Theoretical Studies

Computational chemistry offers powerful tools to predict and understand the properties of molecules like Quinoline, 1,2-dihydro-1-ethoxalyl- before committing to extensive laboratory work.

Conformational and Electronic Analysis: Density Functional Theory (DFT) calculations can elucidate the molecule's three-dimensional structure, including the rotational barrier of the N-acyl group and the planarity of the ring system. This is crucial as conformation dictates reactivity. Such studies have been applied to related N-Boc-1,2-dihydroquinolines to understand rotational barriers. nih.gov Electronic structure calculations can map the electron density, identifying the most nucleophilic and electrophilic sites and corroborating the reactivity profiles proposed in Section 7.2.

Reaction Mechanism and Reactivity Prediction: Theoretical studies can model the transition states of the proposed unexplored reactions. This would provide valuable insights into reaction feasibility, activation energies, and potential stereochemical outcomes, thereby guiding experimental design. For example, modeling the cycloaddition reactions of the dihydroquinoline ring would help in selecting appropriate reaction partners and conditions.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and mass spectrometry data would be invaluable for characterizing the compound and any new derivatives synthesized from it. Predicted collision cross-section values are already available from some databases and provide a starting point for more advanced mass spectrometry studies.

Virtual Screening and Docking: While no biological activity is currently known, computational docking studies could be performed against various enzyme classes (e.g., kinases, proteases) to identify potential biological targets. This hypothesis-generating approach could open new lines of inquiry into the medicinal chemistry applications of this scaffold. Recent studies have successfully used such computational assessments for other quinoline hybrids.

By leveraging these computational tools, researchers can accelerate the exploration of the chemical space around Quinoline, 1,2-dihydro-1-ethoxalyl- , making research more efficient, targeted, and insightful.

Q & A

Q. What are the common synthetic methodologies for preparing 1,2-dihydroquinoline derivatives?

A widely used approach involves condensation reactions of aminobenzaldehyde derivatives with carbonyl-containing precursors. For example, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) enables the synthesis of 1,2-dihydroquinolines from N-allyl 2-aminobenzaldehydes under mild conditions, avoiding harsh acids or transition metals . Alternatively, nucleophilic addition and cyclocondensation of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yields site-selective pyrido[2,3-f]quinoxalines . Spectral characterization (IR, MS, NMR) is critical for structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for quinoline derivative synthesis while minimizing side reactions?

Systematic parameter screening is essential. For instance, in Fe(II)-activated persulfate systems for quinoline degradation, optimal molar ratios (e.g., quinoline:PS = 1:10, Fe²⁺:PS = 3:1), pH (3), and temperature (45°C) maximize efficiency . Similarly, solvent selection (e.g., ethanol for polar intermediates) and catalyst loading (e.g., triethylamine for cyclocondensation) influence yields and selectivity in heterocyclic synthesis .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation of substituted quinolines?

Multi-technique validation is recommended. For example, X-ray crystallography (CCDC 1983315) confirmed the crystal structure of 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, resolving ambiguities from NMR or IR alone . Additionally, computational tools like density functional theory (DFT) can predict spectral profiles and cross-validate experimental data .

Q. How are degradation pathways of quinoline derivatives analyzed in environmental systems?

Advanced oxidation processes (AOPs) coupled with LC-MS/MS or GC-MS track intermediates. In Fe(II)/persulfate systems, sulfate radicals (SO₄⁻·) degrade quinoline via hydroxylation and ring-opening, forming smaller carboxylic acids. Toxicity assays (e.g., using E. coli) confirm reduced biohazard post-treatment . Kinetic modeling (pseudo-first-order) quantifies degradation rates under varying conditions .

Q. What computational strategies predict the biological activity of quinoline-based compounds?

Tools like PASS (Prediction of Activity Spectra for Substances) estimate pharmacological profiles based on structural motifs, while Swiss ADME evaluates drug-likeness (e.g., logP, bioavailability). For example, quinoline derivatives with electron-withdrawing groups (e.g., nitro, carboxylate) show enhanced antimicrobial activity in silico, guiding targeted synthesis . Molecular docking further explores target binding (e.g., SARS-CoV-2 protease) for antiviral candidates .

Data Analysis & Mechanistic Studies

Q. How can discrepancies in reported biological activities of quinoline derivatives be reconciled?

Variability often arises from assay conditions (e.g., pH, cell lines) or structural modifications. A meta-analysis of chloroquine studies revealed that pharmacokinetic factors (e.g., plasma protein binding) and enantiomeric purity significantly impact antiviral efficacy . Standardized protocols (e.g., fixed IC₅₀ measurement criteria) and structure-activity relationship (SAR) studies are critical for cross-study comparisons .

Q. What mechanistic insights explain the radical scavenging properties of quinoline derivatives?

Electron paramagnetic resonance (EPR) spectroscopy identifies radical quenching mechanisms. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates exhibit antioxidant activity via hydrogen atom transfer (HAT) to DPPH radicals, with substituents (e.g., methoxy groups) enhancing stability through resonance effects . Kinetic assays (e.g., time-dependent scavenging curves) differentiate primary vs. secondary antioxidant pathways .

Experimental Design & Validation

Q. What strategies ensure reproducibility in quinoline-based heterocyclic synthesis?

Strict control of anhydrous conditions, catalyst purity, and reaction monitoring (e.g., TLC/HPLC) is critical. For example, the synthesis of pyrido[3,2,1-ij]quinolines requires exclusion of moisture to prevent hydrolysis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates . Replicating spectral data (e.g., ¹H NMR coupling constants) across labs further validates protocols .

Q. How are stability and reactivity profiles of quinoline derivatives assessed under physiological conditions?

Accelerated stability studies (e.g., 40°C/75% RH) and forced degradation (oxidative, hydrolytic, photolytic stress) identify labile functional groups. For instance, tetrahydroquinolines with ethoxalyl groups undergo pH-dependent hydrolysis, necessitating buffered formulations for in vivo studies . High-resolution mass spectrometry (HRMS) tracks degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.